molecular formula C13H15N5OS B3018344 N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-70-7

N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B3018344
CAS No.: 921514-70-7
M. Wt: 289.36
InChI Key: MQTUBHUZSONGCI-UHFFFAOYSA-N
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Description

N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic small molecule featuring a fused imidazo[2,1-c][1,2,4]triazole core, a structure recognized for its significant potential in medicinal chemistry research. This compound is built on a privileged scaffold, as the 1,2,4-triazole moiety is a established pharmacophore known to interact with a wide range of biological targets with high affinity due to its hydrogen bonding capacity, rigidity, and solubility properties . The molecular framework also incorporates a thioether-linked acetamide side chain, a functional group common in many bioactive molecules that can influence pharmacokinetic parameters. This compound is of high interest for researchers investigating novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,2,4-triazole core is a key structural component in numerous compounds with demonstrated antitumor activity . Related structures incorporating the 1,2,4-triazole pharmacophore have shown promising inhibitory effects against human cancer cell lines, including breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2), suggesting its potential utility as a lead compound in developing new anticancer therapeutics . Furthermore, both 1,2,4-triazole and imidazole heterocycles are extensively documented for their broad-spectrum antimicrobial properties, making this compound a valuable candidate for studies aimed at overcoming multi-drug resistant bacteria . Its mechanism of action is likely multifaceted and may involve enzyme inhibition or receptor modulation, which are common traits of this class of molecules . This product is intended for research applications in vitro and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-14-11(19)9-20-13-16-15-12-17(7-8-18(12)13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUBHUZSONGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921514-70-7) is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5OSC_{13}H_{15}N_{5}OS, with a molecular weight of 289.36 g/mol. The compound features a thioamide linkage and an imidazo-triazole moiety that are critical for its biological activity.

PropertyValue
CAS Number921514-70-7
Molecular FormulaC13H15N5OS
Molecular Weight289.36 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a wide range of biological activities. These include:

Antimicrobial Activity:
Studies have shown that triazole derivatives can possess significant antimicrobial properties. For instance, compounds related to the triazole structure have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential:
Triazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inducing apoptosis in cancer cells . The structure activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance activity against specific cancer types.

Anti-inflammatory Effects:
The anti-inflammatory properties of triazole derivatives have also been documented. Compounds with similar structural features have been noted to inhibit pro-inflammatory cytokines and exhibit analgesic effects in animal models .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

  • Antibacterial Activity:
    A study reported that triazole-thiourea hybrids exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .
  • Cytotoxicity Testing:
    In vitro tests on various cancer cell lines revealed that certain triazole derivatives induced significant cytotoxic effects with IC50 values in the range of 2.38–3.77 μM. One derivative was particularly effective against the SISO cell line .
  • Structure Activity Relationship (SAR):
    SAR analyses indicated that the presence of electron-donating groups on the phenyl ring significantly enhances the biological activity of triazole derivatives. Substituents at specific positions on the phenyl ring were found to be crucial for maximizing efficacy .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a series of reactions involving the imidazo[2,1-c][1,2,4]triazole framework. The synthesis typically involves the reaction of 7-(4,5-dihydro-1H-imidazole) derivatives with thiol compounds to yield thioacetamides. The structure is confirmed using spectroscopic methods such as NMR and IR spectroscopy, along with X-ray crystallography for precise structural elucidation .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cervical Cancer : The compound showed IC50 values ranging from 2.38 to 3.77 μM against the SISO cell line.
  • Bladder Cancer : Similar cytotoxic effects were observed against RT-112 cell lines. Notably, certain derivatives induced apoptosis selectively in cancer cells while sparing normal cells .

Antimicrobial Properties

The imidazo[2,1-c][1,2,4]triazole moiety has been associated with antimicrobial activities. Compounds containing this structure have shown effectiveness against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Antitubercular Activity

The compound's structural analogs have been investigated for their ability to combat Mycobacterium tuberculosis. Studies indicate that modifications in the imidazole ring can enhance antitubercular efficacy by affecting reduction potentials and metabolic stability within bacterial systems .

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation was conducted on the cytotoxic effects of various derivatives against different cancer cell lines. Results indicated that specific modifications to the thioacetamide structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.

Case Study 2: Antimicrobial Screening

In a screening of over 100 compounds with similar structures, several derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria. This suggests that the imidazo[2,1-c][1,2,4]triazole scaffold is promising for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Variations in the Imidazo-Triazole Core

The imidazo[2,1-c][1,2,4]triazole core is a common scaffold in several analogs. Modifications to this core or its substituents significantly influence molecular properties:

  • Phenyl vs. Methoxyphenyl Substituents :

    • The target compound bears a phenyl group at the 7-position. In contrast, derivatives such as 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 921579-61-5) feature a 4-methoxyphenyl group , introducing electron-donating methoxy substituents that enhance solubility and alter electronic distribution .
  • Core Heteroatom Modifications: describes imidazo-thiadiazole derivatives (e.g., 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]thiadiazole-3-thione), where sulfur replaces one nitrogen in the triazole ring.

Variations in the Acetamide Side Chain

The thioacetamide side chain is critical for molecular interactions. Key analogs include:

  • N-Aryl Substitutions: N-(p-tolyl): The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS 923178-74-9) replaces the N-methyl group with a p-tolyl (methyl-substituted phenyl) group, increasing hydrophobicity (MW 365.5 vs. 369.4 for the target compound) . Trifluoromethylphenyl: Derivatives like 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 921579-61-5) incorporate CF₃ groups, which improve metabolic stability and lipophilicity (MW 449.5) .
  • Ester vs. Amide Functional Groups: Ethyl 1-(7-phenyl-2H-3,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3-yl)formate () replaces the acetamide with an ethyl ester, demonstrating antiviral activity against human adenovirus and enterovirus. This highlights the pharmacophoric importance of the acetamide moiety in modulating biological activity .

Key Research Findings and Limitations

  • Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions between thiol-containing heterocycles and halogenated acetamides (e.g., ). However, yields and purity depend on chromatography conditions .
  • Biological Potential: While the ethyl ester analog shows antiviral activity, the acetamide derivatives lack reported bioactivity data. This gap limits mechanistic insights .
  • Data Deficiencies : Physical properties (melting points, solubility) and safety profiles (MSDS) are absent for most compounds, complicating comparative assessments .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how do reaction conditions affect yield?

  • Methodology : Start with cyclocondensation of imidazo-triazole precursors with thiol-containing intermediates. For example, react 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thione with N-methyl-2-chloroacetamide in THF using triethylamine as a base. Optimize stoichiometry (1:1.2 molar ratio) and temperature (60–80°C) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
  • Key variables : Solvent polarity (DMF vs. THF), base strength (Et₃N vs. NaH), and reaction time (6–12 hours) influence regioselectivity and yield (reported 45–72%) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure and tautomeric stability?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify thione (-SH) vs. thiol (-S-) tautomers. Look for characteristic shifts: aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 2.8–3.1 ppm), and carbonyl signals (δ 168–172 ppm) .
  • X-ray crystallography : Resolve tautomeric forms by analyzing bond lengths (C-S: ~1.7 Å) and hydrogen-bonding patterns. Compare with structurally similar imidazo-triazole derivatives .

Q. What in vitro assays are suitable for initial bioactivity screening (e.g., antimicrobial, enzyme inhibition)?

  • Methodology :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations 1–256 µg/mL .
  • Enzyme inhibition : Screen for IDO1 (indoleamine 2,3-dioxygenase) activity via colorimetric assay (kynurenine detection at 490 nm). IC₅₀ values <100 nM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardize assay conditions (e.g., cell lines, incubation time). For IDO1 inhibition, confirm enzyme source (recombinant vs. cell lysate) and co-factor (hemin) availability .
  • Validate results using orthogonal methods: Pair enzymatic assays with cellular models (e.g., IFN-γ-stimulated HeLa cells) to assess permeability and off-target effects .

Q. What strategies address challenges in obtaining high-resolution crystallographic data for this compound?

  • Methodology :

  • Optimize crystallization: Use slow evaporation (dichloromethane/methanol 9:1) or vapor diffusion. Additive screening (e.g., glycerol) improves crystal quality .
  • Synchrotron radiation: Enhance weak diffraction patterns (e.g., 1.0 Å resolution) by collecting data at cryogenic temperatures (100 K) .

Q. How can structure-activity relationship (SAR) studies identify critical pharmacophores for target specificity?

  • Methodology :

  • Synthesize analogs with substitutions on the phenyl (e.g., -NO₂, -OCH₃) or acetamide (e.g., N-alkyl vs. N-aryl) groups. Test against IDO1 and off-target enzymes (e.g., TDO) .
  • Use molecular docking (AutoDock Vina) to map interactions (e.g., sulfur-aromatic networks with IDO1 F163/F226). Validate with alanine scanning mutagenesis .

Q. What computational methods predict metabolic stability and toxicity in preclinical development?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism and BBB penetration. Prioritize derivatives with low hepatotoxicity (e.g., ProTox-II score <0.5) .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Detect phase I (oxidation) and phase II (glucuronidation) metabolites .

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